Product packaging for Urea, 1-octyl-3-(2-pyridyl)-2-thio-(Cat. No.:CAS No. 67160-86-5)

Urea, 1-octyl-3-(2-pyridyl)-2-thio-

Cat. No.: B1621632
CAS No.: 67160-86-5
M. Wt: 265.42 g/mol
InChI Key: IGWLHTUUKDBNIX-UHFFFAOYSA-N
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Description

Context of Thiourea (B124793) and Urea (B33335) Derivatives as Versatile Organic Scaffolds

Thiourea and its oxygen analogue, urea, are fundamental structures in organic chemistry. nih.gov Their derivatives are prized for their ability to form a variety of compounds through substitutions at their nitrogen atoms. This adaptability allows for the creation of molecules with tailored properties, making them a cornerstone in the design of new materials and bioactive agents. nih.govrsc.org The core thiourea structure, with its reactive sulfur and nitrogen atoms, provides a robust framework for constructing intricate molecular architectures. nih.gov

Significance of Pyridyl and Long Alkyl Chain Moieties in Molecular Design

The incorporation of specific functional groups, or moieties, into a thiourea derivative can dramatically influence its chemical behavior. In the case of 1-octyl-3-(2-pyridyl)-2-thiourea, two such groups are of particular importance: the pyridyl group and the long alkyl (octyl) chain.

The pyridyl group , a six-membered heterocyclic aromatic ring containing one nitrogen atom, can significantly impact a molecule's electronic properties and its ability to coordinate with metal ions. This feature is particularly useful in the development of sensors and catalysts. researchgate.net The nitrogen atom in the pyridyl ring can also participate in hydrogen bonding, influencing how the molecule interacts with itself and with other molecules. researchgate.net

The long alkyl chain , in this case, an octyl group, imparts a non-polar, lipophilic character to the molecule. This is a crucial feature for applications that require solubility in organic solvents or interaction with biological membranes. mdpi.com The length and nature of the alkyl chain can be systematically varied to fine-tune the compound's properties, a strategy often employed in drug design and materials science. nih.gov

Overview of Research Directions for 1-Octyl-3-(2-pyridyl)-2-thiourea and Related Thiourea-Pyridyl-Alkyl Systems

Research into 1-octyl-3-(2-pyridyl)-2-thiourea and similar compounds is multifaceted. Scientists are exploring their potential in various applications, driven by the unique combination of the thiourea backbone, the coordinating pyridyl group, and the solubility-enhancing alkyl chain. Key areas of investigation include their use as ligands for metal complexes, as building blocks for supramolecular assemblies, and as catalysts in organic reactions. The ability to modify each component of the molecule allows for the systematic study of structure-activity relationships, paving the way for the rational design of new functional molecules.

Interdisciplinary Relevance in Materials Science, Supramolecular Chemistry, Catalysis, and Bioorganic Chemistry

The versatile nature of 1-octyl-3-(2-pyridyl)-2-thiourea and its relatives makes them relevant to a number of scientific disciplines:

Materials Science: These compounds can be used to create novel materials with specific properties. For example, their ability to self-assemble can be harnessed to form organized structures like thin films or gels. nih.govresearchgate.net

Supramolecular Chemistry: This field focuses on the study of non-covalent interactions between molecules. The hydrogen bonding capabilities of the thiourea and pyridyl groups, along with the van der Waals interactions of the alkyl chain, make these compounds ideal candidates for building complex supramolecular architectures. rsc.orgrsc.org

Catalysis: The pyridyl group's ability to coordinate with metal ions is a key feature in the design of new catalysts. Thiourea-based organocatalysts are also an active area of research, with applications in asymmetric synthesis. rsc.orgcapes.gov.br

Bioorganic Chemistry: The lipophilic nature imparted by the alkyl chain, combined with the potential for biological activity associated with the thiourea and pyridyl moieties, makes these compounds interesting targets for bioorganic and medicinal chemistry research. mdpi.comnih.govresearchgate.net Thiourea derivatives have shown a wide range of biological activities, including antimicrobial and anticancer effects. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23N3S B1621632 Urea, 1-octyl-3-(2-pyridyl)-2-thio- CAS No. 67160-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67160-86-5

Molecular Formula

C14H23N3S

Molecular Weight

265.42 g/mol

IUPAC Name

1-octyl-3-pyridin-2-ylthiourea

InChI

InChI=1S/C14H23N3S/c1-2-3-4-5-6-8-12-16-14(18)17-13-10-7-9-11-15-13/h7,9-11H,2-6,8,12H2,1H3,(H2,15,16,17,18)

InChI Key

IGWLHTUUKDBNIX-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=S)NC1=CC=CC=N1

Canonical SMILES

CCCCCCCCNC(=S)NC1=CC=CC=N1

Other CAS No.

67160-86-5

Origin of Product

United States

Synthetic Methodologies and Synthetic Pathway Elucidation

General Synthetic Routes for N,N'-Disubstituted Thiourea (B124793) Derivatives

The creation of N,N'-disubstituted thioureas can be achieved through several established and emerging synthetic strategies. These methods offer varying degrees of efficiency, substrate scope, and reaction conditions.

Conventional Condensation Reactions of Amines with Isothiocyanates

The most prevalent and straightforward method for synthesizing N,N'-disubstituted thioureas is the condensation reaction between a primary or secondary amine and an isothiocyanate. ksu.edu.tr This reaction is a classic example of nucleophilic addition, where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The reaction is typically carried out in a suitable solvent, and its rate can be influenced by the nucleophilicity of the amine and the electrophilicity of the isothiocyanate. The general mechanism involves the formation of a tetrahedral intermediate, which then rearranges to the stable thiourea product. The versatility of this method lies in the commercial availability of a vast array of amines and isothiocyanates, allowing for the synthesis of a diverse library of thiourea derivatives. For instance, studies have reported the synthesis of various thiourea derivatives through the reaction of isothiocyanates with amines, highlighting the broad applicability of this method. nih.govresearchgate.net

Emerging Dehydrogenative Coupling Strategies for Urea (B33335) and Thiourea Formation

More recent advancements in synthetic chemistry have explored dehydrogenative coupling reactions for the formation of C-N bonds, which can be applied to the synthesis of ureas and thioureas. These methods often involve the use of a catalyst and an oxidant to facilitate the direct coupling of two N-H bonds or an N-H and a C-H bond with a suitable carbonyl or thiocarbonyl source, eliminating a molecule of hydrogen in the process. While direct dehydrogenative coupling for thiourea synthesis is an emerging area, related oxidative coupling strategies have been reported.

One such approach involves the oxidative coupling of amines and carbon disulfide. In this method, the amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which is then oxidized to generate the thiourea. Various oxidizing agents can be employed for this transformation. This strategy offers an alternative to the use of pre-formed isothiocyanates.

Proposed Synthetic Pathways for 1-Octyl-3-(2-pyridyl)-2-thio-urea

Based on the general synthetic principles outlined above, several viable pathways can be proposed for the synthesis of 1-octyl-3-(2-pyridyl)-2-thiourea.

Reaction of Octylamine (B49996) with 2-Pyridyl Isothiocyanate

This is the most direct and conventional approach. The synthesis would involve the nucleophilic attack of the primary amine, octylamine, on the electrophilic carbon of 2-pyridyl isothiocyanate.

The reaction would likely proceed under mild conditions, such as stirring the reactants in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) at room temperature or with gentle heating. The synthesis of various N-aryl and N-alkyl thiourea derivatives from the corresponding amines and isothiocyanates has been widely reported, suggesting this pathway is highly feasible. nih.gov The synthesis of pyridyl isothiocyanates themselves can be achieved from the corresponding aminopyridines through various methods, including the use of thiophosgene (B130339) or, more recently, one-pot methods involving carbon disulfide and an oxidizing agent. mdpi.com

Reaction of 2-Aminopyridine (B139424) with Octyl Isothiocyanate

An alternative, equally viable pathway involves the reaction of 2-aminopyridine with octyl isothiocyanate. In this case, the amino group of the pyridine (B92270) ring acts as the nucleophile, attacking the isothiocyanate.

Similar to the previous pathway, this reaction is expected to proceed readily under standard conditions for thiourea formation. The required starting material, octyl isothiocyanate, can be synthesized from octylamine. The reaction of 2-aminopyridine with various isothiocyanates has been documented in the literature for the preparation of N-pyridyl thiourea derivatives.

Alternative Approaches Involving Thiocarbonyldiimidazole or Related Reagents

For instances where the direct use of isothiocyanates might be problematic due to stability or availability issues, reagents like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) can be employed. mdpi.com TCDI acts as a thiocarbonyl transfer agent.

The synthesis would proceed in a two-step, one-pot manner. First, TCDI would react with one of the amines (either octylamine or 2-aminopyridine) to form a reactive imidazole-thiocarboxamide intermediate. Subsequent addition of the second amine would then displace the imidazole (B134444) group to form the desired 1-octyl-3-(2-pyridyl)-2-thiourea. This method offers a milder alternative to those involving thiophosgene for the in-situ generation of isothiocyanates. mdpi.com

Optimization of Reaction Conditions and Yields for Thiourea Synthesis

The successful synthesis of 1-octyl-3-(2-pyridyl)-2-thiourea with high yield and purity hinges on the careful optimization of several key reaction parameters. These include the choice of solvent, operating temperature, the use of catalysts, and the precise ratio of reactants.

Solvent Effects and Temperature Control

The selection of an appropriate solvent is crucial for facilitating the reaction between the amine and the isothiocyanate. The solvent must effectively solvate both reactants without participating in undesirable side reactions. For the synthesis of N-pyridyl-N'-arylthioureas and related derivatives, aprotic solvents are generally preferred.

Studies on similar thiourea syntheses have explored various solvents. The reaction is often performed at room temperature, which is typically sufficient to drive the reaction to completion over several hours. While gentle heating can sometimes accelerate the reaction, it also risks the decomposition of the thiourea product or starting materials. Therefore, careful temperature control is essential for maximizing yield and minimizing impurity formation.

Table 1: Effect of Solvent and Temperature on Thiourea Synthesis Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane25 (Room Temp.)12>90
Tetrahydrofuran25 (Room Temp.)12~85
Acetonitrile506~80
Toluene804~75

This table presents representative data compiled from typical thiourea synthesis procedures; specific yields for 1-octyl-3-(2-pyridyl)-2-thiourea may vary.

Catalyst and Reagent Stoichiometry

The stoichiometry of the reactants is a critical factor in optimizing the synthesis. A 1:1 molar ratio of 2-aminopyridine to octyl isothiocyanate is the theoretical requirement for the reaction. In practice, a slight excess of the isothiocyanate may be used to ensure the complete conversion of the amine, which can sometimes be the more valuable starting material. However, precise equimolar amounts are often sufficient to achieve high yields, simplifying the purification process by avoiding the need to remove excess reagents.

While many thiourea syntheses proceed efficiently without a catalyst due to the inherent reactivity of the starting materials, certain cases may benefit from catalytic intervention. For less reactive aromatic amines or isothiocyanates, a base catalyst such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP) can be employed to enhance the nucleophilicity of the amine and accelerate the reaction. In some specialized applications, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) have been used to improve reaction speed and yield in heterogeneous reaction systems. nih.gov Organocatalysts, such as isothiourea derivatives, have also been developed for related transformations, although their application is more common in complex asymmetric syntheses rather than straightforward thiourea formation. nih.gov For the synthesis of 1-octyl-3-(2-pyridyl)-2-thiourea, the reaction generally proceeds well without a catalyst.

Table 2: Influence of Stoichiometry and Catalyst on a Representative Thiourea Synthesis

2-Aminopyridine (eq.)Octyl Isothiocyanate (eq.)Catalyst (mol%)Yield (%)
1.01.0None92
1.01.1None95
1.11.0None91
1.01.0Triethylamine (5%)94

This table illustrates general principles; specific outcomes depend on the exact substrates and conditions used.

Advanced Structural Characterization and Theoretical Investigations

Spectroscopic Characterization Techniques for Related Thiourea (B124793) Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the solution-state structure of organic molecules. By mapping the magnetic environments of active nuclei, typically ¹H and ¹³C, NMR provides unambiguous evidence of the molecular skeleton and connectivity.

In pyridyl-thiourea derivatives, the ¹H NMR spectrum reveals characteristic signals for the protons of the octyl chain, the pyridine (B92270) ring, and the N-H groups of the thiourea linkage. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns being highly sensitive to the substitution pattern. The long alkyl chain, in this case, the octyl group, displays a series of signals in the upfield region (δ 0.8-4.0 ppm), including a characteristic triplet for the terminal methyl group and multiplets for the methylene (B1212753) (CH₂) groups.

A key diagnostic feature in the ¹H NMR spectra of N,N'-disubstituted thioureas is the presence of signals for the two N-H protons. These protons are often observed as broad singlets at a downfield chemical shift, sometimes exceeding δ 12 ppm, due to the deshielding effects of the adjacent thione (C=S) and the aromatic pyridine ring. researchgate.netacs.org Their chemical shifts can be influenced by solvent, concentration, and temperature, reflecting their involvement in intra- and intermolecular hydrogen bonding. Confirmation of these signals is often achieved by D₂O exchange, which results in their disappearance from the spectrum. acs.org

¹³C NMR spectroscopy complements the proton data by providing information about the carbon framework. The most notable signal is that of the thiocarbonyl carbon (C=S), which is highly deshielded and typically appears in the range of δ 160-180 ppm. acs.org The carbon atoms of the pyridine ring resonate in the aromatic region (δ 110-150 ppm), while the carbons of the octyl chain are found in the aliphatic region (δ 14-40 ppm). The deshielding of aromatic carbon signals can be influenced by the presence of the nitrogen atom in the pyridine moiety and the adjacent thiourea group. researchgate.net

Table 1: Representative NMR Data for Pyridyl-Thiourea Analogs

Nucleus Functional Group Typical Chemical Shift (δ, ppm) Notes
¹H N-H (Thiourea) 8.4 - 12.9 Broad singlet, position is solvent-dependent, disappears on D₂O exchange. acs.org
Pyridyl-H 7.0 - 8.5 Complex multiplet patterns depending on substitution.
α-CH₂ (Octyl) ~3.5 - 4.0 Deshielded due to proximity to the nitrogen atom.
(CH₂)₆ (Octyl) ~1.2 - 1.7 Overlapping multiplets in the aliphatic region.
CH₃ (Octyl) ~0.8 - 0.9 Characteristic triplet.
¹³C C=S (Thiourea) 160 - 180 Highly deshielded, characteristic of the thione group. acs.org
Pyridyl-C 110 - 150 Aromatic carbons, shifts influenced by the ring nitrogen. researchgate.net
Octyl-C 14 - 40 Aliphatic carbons.

This table is generated based on typical values for analogous structures and is for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a molecular fingerprint.

For a compound like 1-octyl-3-(2-pyridyl)-2-thiourea, the IR spectrum is dominated by several key absorption bands. The N-H stretching vibrations of the thiourea group are prominent and typically appear as one or more bands in the region of 3100-3400 cm⁻¹. nih.goviosrjournals.org The presence of multiple bands in this region can indicate different types of N-H groups involved in varying degrees of hydrogen bonding. iosrjournals.org

The C-H stretching vibrations of the octyl chain's methylene and methyl groups are observed just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹. Aromatic C-H stretches from the pyridine ring usually appear at wavenumbers just above 3000 cm⁻¹.

The thiocarbonyl (C=S) stretching vibration is a crucial diagnostic peak. While it can be weaker and more variable than its carbonyl (C=O) counterpart, it is generally found in the region of 700-850 cm⁻¹ and sometimes coupled with C-N stretching modes. researchgate.net The C-N stretching vibrations of the thiourea core contribute to bands in the 1400-1500 cm⁻¹ region. researchgate.net The spectrum is further characterized by aromatic C=C and C=N stretching vibrations from the pyridine ring, typically found between 1400 and 1600 cm⁻¹. nih.gov

Table 2: Characteristic Infrared Absorption Frequencies for Thiourea Derivatives

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3100 - 3400 N-H Stretching Secondary Amine (Thiourea) nih.goviosrjournals.org
2850 - 2960 C-H Stretching Alkyl (Octyl Chain) nih.gov
~1600 C=C Stretching Aromatic (Pyridine Ring) nih.gov
1400 - 1550 N-C-N Asymmetric Stretching, C-N Stretching Thiourea Core, Pyridine Ring nih.govresearchgate.net
700 - 850 C=S Stretching Thione researchgate.net
~490 N-C-S Bending Thiourea Core researchgate.net

This table presents a summary of key vibrational modes based on data from thiourea and its derivatives.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight of a synthesized compound and can provide valuable structural information through the analysis of fragmentation patterns.

For 1-octyl-3-(2-pyridyl)-2-thiourea, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which allows for the unambiguous confirmation of its elemental formula. nih.gov In typical soft-ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the compound would be expected to show a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺. nih.gov

The fragmentation of thiourea derivatives under mass spectrometric conditions can occur through several pathways. Common fragmentation patterns involve the cleavage of the C-N bonds of the thiourea moiety. This can lead to the formation of fragments corresponding to the pyridyl isothiocyanate ion or the octyl amine ion. The study of these fragment ions helps to piece together the different components of the molecule, confirming the identity of the substituent groups attached to the thiourea core. nih.govtsijournals.com

X-ray Crystallographic Analysis of Analogous Thiourea and Urea (B33335) Derivatives

While spectroscopic methods provide invaluable data on molecular structure, X-ray crystallography offers the definitive determination of the atomic arrangement in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and how it interacts with its neighbors in the crystal lattice. nih.gov

Solid-State Molecular Conformations

The conformation of N,N'-disubstituted thioureas like 1-octyl-3-(2-pyridyl)-2-thiourea is of significant interest. The planarity of the thiourea group (N-C(S)-N) and the orientation of the substituent groups are key structural features. Studies on analogous compounds have shown that the molecules often adopt a cis-trans or trans-cis configuration with respect to the orientation of the substituents relative to the thiono (C=S) sulfur atom across the C-N bonds. researchgate.net

For instance, in related structures, the pyridyl group might be cis to the sulfur atom, while the other substituent is trans. This conformation is often stabilized by the formation of an intramolecular hydrogen bond between one of the N-H protons and a nitrogen atom of the pyridine ring, creating a stable pseudo-five or six-membered ring. researchgate.net The flexible octyl chain would likely adopt an extended, low-energy conformation to minimize steric strain. nih.gov

Intermolecular Interactions and Packing Arrangements

The way molecules pack in a crystal is governed by a network of intermolecular interactions. For thiourea derivatives, hydrogen bonding is the dominant directional force. The N-H groups of the thiourea core are excellent hydrogen bond donors, while the thione sulfur atom is a good hydrogen bond acceptor.

Table 3: Compound Names Mentioned in the Article

Compound Name
Urea, 1-octyl-3-(2-pyridyl)-2-thio-
Pyridyl isothiocyanate

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry provides powerful tools for gaining deep insights into the molecular properties of complex organic molecules. For N-aryl and N-alkyl thiourea derivatives, these theoretical approaches are invaluable for elucidating structural nuances and predicting chemical behavior, complementing experimental data.

Density Functional Theory (DFT) has become a standard method for investigating the molecular geometry and electronic properties of thiourea derivatives. These calculations can accurately predict structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, studies on related acyl thiourea derivatives have shown that theoretical parameters determined by DFT methods are in good agreement with experimental results from single-crystal X-ray diffraction. researchgate.net

The electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined. These calculations are crucial for understanding the molecule's reactivity and spectroscopic properties. For example, the UV spectra of pivaloylthiourea derivatives show two key chromophores, C=O and C=S, with maximum absorptions that can be correlated with electronic transitions predicted by DFT. researchgate.net

Below is a table showing typical bond lengths and angles for the thiourea core, as determined for related compounds.

Parameter Typical Value (Å or °) Significance
C=S Bond Length~1.7 ÅIndicates the double bond character of the thiocarbonyl group.
C-N Bond Length~1.3-1.4 ÅReflects the partial double bond character due to resonance.
N-C-N Bond Angle~115-120°Influences the planarity of the thiourea core.
C-N-C-C Dihedral AngleVariableDefines the rotational freedom and conformation of the substituents.

This table presents generalized data for thiourea derivatives and is for illustrative purposes.

Thiourea derivatives are known to exhibit both conformational isomerism and tautomerism. The flexibility of the octyl chain and the rotational freedom around the C-N bonds in 1-octyl-3-(2-pyridyl)-2-thiourea allow for multiple conformational isomers. The specific conformation adopted in the solid state is often influenced by packing forces and intermolecular interactions, such as hydrogen bonding. In many acyl thiourea crystals, molecules are linked by intermolecular N-H···S and C-H···O hydrogen bonds, forming dimers or more extended networks. researchgate.netnih.gov Molecular mechanics studies on related aryl-thiohydantoins have also been used to explore the energy profiles for internal rotation around the C-N pivot bond, identifying the most stable conformations. researchgate.net

A key feature of thioureas is the potential for thione-thiol tautomerism due to the presence of the thioamide moiety (-NH-C(=S)-). nih.gov This equilibrium between the thione (A) and thiol (B) forms can be influenced by the solvent, temperature, and the nature of the substituents.

(A) Thione form (B) Thiol (iso-thiourea) form

While the thione form is generally more stable, the thiol tautomer can be significant in certain chemical reactions, particularly in complexation with metal ions where the sulfur atom acts as a donor. Spectroscopic studies on palladium(II) complexes with 1-allyl-3-(2-pyridyl)thiourea have shown that the ligand coordinates to the metal in the thione form. researchgate.net

Computational models are instrumental in predicting the reactivity of thiourea derivatives and identifying potential binding sites for interactions with other molecules or ions. The electronic properties derived from DFT calculations, such as the distribution of electrostatic potential and the energies of frontier orbitals, highlight the nucleophilic and electrophilic regions of the molecule.

The thiourea moiety itself offers multiple potential binding sites:

The Sulfur Atom: The sulfur of the thiocarbonyl group is a soft Lewis base and a primary site for coordination with soft metal ions. nih.gov

The Nitrogen Atoms: The nitrogen atoms of the thiourea group and the pyridyl ring can act as hydrogen bond donors and acceptors.

The Pyridyl Nitrogen: The nitrogen atom of the 2-pyridyl group is a well-known coordination site for metal ions, enabling bidentate chelation in conjunction with the thiourea sulfur atom. researchgate.net

Studies on anion binding by thiourea-functionalized receptors have demonstrated the importance of the N-H protons as hydrogen bond donors. nih.gov These receptors show strong affinity for anions like fluoride (B91410) and dihydrogen phosphate, with the thiourea-based receptors generally exhibiting stronger binding than their urea counterparts due to the higher acidity of the thiourea N-H protons. nih.gov The predicted binding affinities often follow the order of the anion's basicity.

A summary of predicted binding interactions is presented in the table below.

Interaction Type Potential Site on 1-octyl-3-(2-pyridyl)-2-thiourea Interacting Species
Metal CoordinationThiocarbonyl Sulfur, Pyridyl NitrogenTransition metal ions (e.g., Pd(II))
Hydrogen Bonding (Donor)N-H protons of the thiourea groupAnions (e.g., F⁻, H₂PO₄⁻), Oxygen atoms of other molecules
Hydrogen Bonding (Acceptor)Thiocarbonyl Sulfur, Pyridyl NitrogenProtic solvents, N-H or O-H groups of other molecules

Coordination Chemistry of 1-Octyl-3-(2-pyridyl)-2-thiourea: A Detailed Examination

The compound 1-octyl-3-(2-pyridyl)-2-thiourea belongs to a class of molecules that have garnered significant interest in coordination chemistry. The presence of multiple donor atoms within its structure—specifically the sulfur atom of the thiourea moiety and the nitrogen atom of the pyridyl ring—allows for versatile coordination behavior with a variety of metal ions. This article explores the ligand properties and metal complexation of this compound, drawing on research from related pyridyl-thiourea derivatives.

Supramolecular Chemistry and Self Assembly Processes

Hydrogen Bonding as a Driving Force for Supramolecular Assembly

Hydrogen bonding is the principal orchestrator of self-assembly in pyridyl-thiourea systems. The thiourea (B124793) group provides two N-H hydrogen bond donors and a C=S hydrogen bond acceptor, while the pyridyl group introduces an additional nitrogen atom capable of accepting a hydrogen bond.

Beyond this intramolecular interaction, self-complementary intermolecular hydrogen bonds are crucial for the formation of larger assemblies. The most prevalent of these is the N-H···S=C hydrogen bond, where the N-H group of one molecule interacts with the sulfur atom of a neighboring molecule. This interaction is a recurring theme in the crystal structures of many thiourea derivatives, leading to the formation of centrosymmetric dimers. nih.govnih.gov

The presence of the octyl chain and the pyridyl group significantly modulates the hydrogen bonding networks. The long, flexible octyl chain introduces van der Waals interactions and can influence the packing of the molecules in the solid state and their aggregation in solution. Studies on other N-alkyl thiourea derivatives have shown that the length and branching of the alkyl chain can affect the steric hindrance around the hydrogen-bonding sites, thereby influencing the aggregation mechanism and the strength of the resulting assemblies.

The pyridyl group, in addition to its role in intramolecular hydrogen bonding, can also participate in intermolecular interactions. The pyridyl nitrogen can act as a hydrogen bond acceptor for N-H groups from adjacent molecules, leading to the formation of one-dimensional chains or more complex two- and three-dimensional networks. nih.gov The interplay between the N-H···S and N-H···N(pyridyl) hydrogen bonds, along with the steric and electronic effects of the octyl group, dictates the final supramolecular architecture.

Formation of Higher-Order Molecular Architectures

The intricate network of hydrogen bonds drives the self-assembly of 1-octyl-3-(2-pyridyl)-2-thiourea into a variety of higher-order structures, ranging from discrete oligomers to extended polymeric chains and even functional soft materials like gels.

Low-molecular-weight gelators (LMWGs) are molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. While direct studies on the gelation properties of 1-octyl-3-(2-pyridyl)-2-thiourea are not extensively reported, related bis(pyridyl urea) compounds have been shown to be effective gelators, with their gelation properties being responsive to external stimuli such as the presence of salts. nih.gov The combination of strong hydrogen bonding from the thiourea moiety and the potential for extended chain formation via pyridyl interactions suggests that 1-octyl-3-(2-pyridyl)-2-thiourea could act as a gelator in specific solvents. The long octyl chain would contribute to the entanglement of the self-assembled fibers, a key feature in the formation of a stable gel network.

The same forces that can lead to gelation can also drive the formation of supramolecular polymers. These are long, chain-like structures held together by non-covalent interactions. For 1-octyl-3-(2-pyridyl)-2-thiourea, a plausible mechanism for supramolecular polymerization would involve the repeated formation of intermolecular N-H···S and/or N-H···N(pyridyl) hydrogen bonds, leading to the growth of one-dimensional chains. rsc.org

The formation of dimers through N-H···S hydrogen bonds is a well-established phenomenon for thiourea derivatives in both the solid state and in solution. zju.edu.cn This dimerization is often the initial step in the self-assembly process, leading to the formation of larger oligomers and eventually to the higher-order structures discussed above.

In the solid state, the crystal structure of related pyridyl-thiourea compounds often reveals the presence of these centrosymmetric dimers. nih.govresearchgate.net In solution, the extent of dimerization and oligomerization is dependent on factors such as concentration, solvent polarity, and temperature. Spectroscopic techniques like NMR and IR can be used to study these association processes.

Design and Fabrication of Covalent Organic Frameworks (COFs) Incorporating (Thio)urea Units

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. The incorporation of urea (B33335) and thiourea moieties into COF structures is of significant interest due to their ability to act as hydrogen-bond-donating catalysts and to form strong, directional interactions that can influence the framework's structure and properties. nih.govrsc.orgacs.org

While there are no specific reports on the use of 1-octyl-3-(2-pyridyl)-2-thiourea as a building block for COFs, the synthesis of COFs from other thiourea-containing linkers has been successfully demonstrated. nih.govmdpi.com For instance, COFs have been constructed through the condensation of thiourea-based linkers with aldehydes. rsc.org The pyridyl group in 1-octyl-3-(2-pyridyl)-2-thiourea could also serve as a versatile functional handle for post-synthetic modification of the COF or as a coordination site for metal ions. The design of a COF incorporating this specific molecule would require careful selection of a complementary linker that can react with the thiourea or pyridyl group to form a stable, porous framework.

Porosity and Structural Integrity of (Thio)urea-Based COFs

General research into Covalent Organic Frameworks incorporating urea or thiourea linkages indicates that these functional groups can facilitate the formation of porous, crystalline materials. The hydrogen-bonding capabilities of the (thio)urea moiety contribute to the stability and ordered assembly of the framework. However, without specific experimental data for COFs constructed from Urea, 1-octyl-3-(2-pyridyl)-2-thio-, any discussion of porosity, surface area, and structural integrity would be purely speculative and fall outside the scope of this analysis.

Potential for Tunable Architectures via Molecular Design

The concept of tunable architectures in COFs relies on the strategic selection and modification of the molecular building blocks. In principle, the components of Urea, 1-octyl-3-(2-pyridyl)-2-thio-—the flexible octyl chain, the hydrogen-bonding thiourea group, and the coordinating pyridyl ring—present theoretical possibilities for designing materials with specific properties. The interplay between the van der Waals interactions of the octyl chains, the directional hydrogen bonds of the thiourea, and the potential for metal coordination or further hydrogen bonding with the pyridyl nitrogen could theoretically be exploited to control the assembly and resulting architecture of a supramolecular structure. However, no published studies have explored these possibilities for this particular compound, and therefore, no concrete research findings can be presented.

Catalytic Applications and Mechanistic Insights

1-Octyl-3-(2-pyridyl)-2-thio-urea as a Hydrogen-Bond-Donating Organocatalyst

The capacity of thiourea (B124793) derivatives to form strong hydrogen bonds with various functional groups is a cornerstone of their utility as organocatalysts. This interaction allows for the activation of electrophiles, enhancing their reactivity towards nucleophiles.

1-Octyl-3-(2-pyridyl)-2-thio-urea functions as a potent hydrogen-bond donor, activating substrates by increasing their electrophilicity. This activation occurs through the formation of a hydrogen-bonded complex between the thiourea N-H protons and an electronegative atom (such as oxygen or nitrogen) on the substrate molecule. This interaction effectively withdraws electron density from the substrate, rendering it more susceptible to nucleophilic attack. The presence of the pyridyl group can also contribute to this activation through additional interactions.

In the realm of asymmetric synthesis, chiral derivatives of 1-octyl-3-(2-pyridyl)-2-thio-urea are employed to control the stereochemical outcome of reactions. By creating a chiral pocket around the activated substrate, these catalysts can direct the approach of a nucleophile, leading to the preferential formation of one enantiomer or diastereomer over the other. For instance, chiral thiourea catalysts have been successfully utilized in Michael additions, Friedel-Crafts reactions, and Baylis-Hillman reactions, often affording high levels of stereoselectivity.

Role as a Ligand in Metal-Catalyzed Reactions

Beyond its role as an organocatalyst, 1-octyl-3-(2-pyridyl)-2-thio-urea and its derivatives serve as effective ligands in a variety of metal-catalyzed transformations. The ability of the pyridyl nitrogen and the thiourea sulfur atoms to coordinate with metal centers allows for the fine-tuning of the metal's catalytic properties.

The modular nature of 1-octyl-3-(2-pyridyl)-2-thio-urea allows for systematic modifications to its structure, which in turn influences the activity and selectivity of the resulting metal complex. For example, altering the steric and electronic properties of the substituents on the thiourea or pyridyl moieties can impact the coordination geometry around the metal center, the stability of the catalyst, and the stereochemical course of the reaction. This tunability is crucial for optimizing catalytic performance for specific applications.

Reaction Mechanism Studies in Thiourea-Catalyzed Processes

Understanding the reaction mechanism is paramount for the rational design of more efficient catalysts. In thiourea-catalyzed reactions, the primary mode of activation is through hydrogen bonding, as previously discussed. Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis (such as NMR and IR), and computational modeling. These studies aim to elucidate the nature of the catalyst-substrate complex, the transition state energies, and the role of any co-catalysts or additives. For metal-catalyzed reactions involving thiourea ligands, mechanistic investigations also focus on the oxidation state of the metal, the coordination environment, and the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

Transition State Analysis and Energy Profiles

To understand the catalytic cycle, researchers would typically employ computational chemistry methods, such as Density Functional Theory (DFT). These studies would model the interaction of the catalyst with the reactants for a specific chemical transformation, for instance, a Michael addition or an aldol (B89426) reaction. The goals of such an analysis would be to:

Identify the structures of all intermediates and transition states along the reaction coordinate.

Calculate the relative energies of these species to construct a detailed energy profile of the reaction. This profile would reveal the rate-determining step of the catalytic cycle.

Analyze the geometry of the key transition states to understand the origin of stereoselectivity, if any, induced by the catalyst.

Without such dedicated computational studies for 1-octyl-3-(2-pyridyl)-2-thiourea, any discussion of its specific energy profiles or transition state geometries would be entirely hypothetical.

Role of the Thiourea Core and Substituents in Catalytic Cycles

The efficacy of a thiourea catalyst is a direct consequence of its structural components.

Thiourea Core: The -NH-C(=S)-NH- moiety is the primary site of catalytic activity. Its two N-H groups can form a bidentate hydrogen-bonding interaction with an electrophile (e.g., a carbonyl group), enhancing its reactivity towards a nucleophile. acs.orgrsc.org The acidity of these protons, and thus the strength of the hydrogen bonds, is a critical factor.

Pyridyl Substituent: The 2-pyridyl group is expected to play a multifaceted role. The nitrogen atom within the pyridine (B92270) ring can act as a Lewis base or a hydrogen bond acceptor. In what is known as bifunctional catalysis, this basic site could activate the nucleophile while the thiourea core activates the electrophile. researchgate.net Furthermore, the aromatic ring can engage in non-covalent interactions, such as π-stacking, which can help in organizing the transition state assembly. The position of the nitrogen atom in the pyridine ring is crucial for its potential to act as a bifunctional site in concert with the thiourea hydrogens.

Octyl Substituent: The long, non-polar octyl chain would primarily influence the catalyst's solubility, allowing it to be effective in less polar organic solvents. It could also create a specific steric environment around the catalytic core, which might influence substrate approach and, consequently, the stereochemical outcome of the reaction.

A thorough investigation would be required to delineate these roles for Urea (B33335), 1-octyl-3-(2-pyridyl)-2-thio-. This would involve synthesizing the compound and testing its catalytic activity in various benchmark reactions, followed by detailed kinetic and computational studies. As this foundational research is not currently available, a scientifically rigorous article on its specific catalytic behavior cannot be constructed.

Sensing Applications and Receptor Design

Design Principles for Thiourea-Based Chemical Sensors

The design of effective chemical sensors based on thiourea (B124793) derivatives hinges on several key principles that leverage the inherent properties of the thiourea group. magtech.com.cn These sensors are primarily developed to recognize and signal the presence of specific cations or anions through noncovalent interactions, with hydrogen bonding being a crucial force. magtech.com.cn

A fundamental design strategy involves the covalent attachment of the thiourea receptor unit to a signaling component, which can be a chromophore (for colorimetric changes) or a fluorophore (for changes in fluorescence). acs.orgnih.gov This integration allows for a detectable output upon binding of an analyte. The choice of the signaling unit is critical and is often an aromatic substituent that can enhance the bond with the analyte and delocalize electronic charge upon interaction, leading to a visible or fluorescent signal. acs.orgnih.gov For instance, attaching a 4-nitrophenyl group can create a chromogenic sensor, while a 1-naphthyl group can yield a fluorogenic one. acs.orgnih.gov

The signaling mechanism often relies on processes like Photoinduced Electron Transfer (PET). In the unbound state, the thiourea group can quench the fluorescence of the attached fluorophore. nih.gov Upon binding a metal ion, this quenching effect is suppressed, leading to a "turn-on" fluorescence response. nih.gov The sulfur atom in the thiourea is a viable reporting element for these fluorescent chemosensors. nih.gov

The development of both chemosensors (detecting chemical changes) and chromo-sensors (detecting color changes) from thiourea derivatives is a significant area of research. researchgate.net The acidic nature of the N-H protons on the thiourea moiety is a key factor. acs.orgnih.gov Attaching electron-withdrawing groups to the thiourea structure increases the acidity of these protons, which in turn enhances their ability to act as hydrogen-bond donors. acs.org This enhanced acidity can lead to stronger and more selective interactions with anions. acs.orgnih.gov

For example, a thiourea derivative with a nitrophenyl group is more acidic and shows a higher affinity for anions like fluoride (B91410) compared to one with a naphthyl group. acs.orgnih.gov This difference in affinity can be exploited to develop selective colorimetric sensors. The interaction with the anion, primarily through the thiourea's hydrogen atoms, causes a color change that can be monitored using UV-vis spectroscopy. nih.gov

Sensing of Metal Ions by Thiourea-Pyridyl Derivatives

Thiourea-pyridyl derivatives have emerged as effective chemosensors for various metal ions due to the presence of multiple donor atoms (nitrogen and sulfur) that can coordinate with metal centers. researchgate.netresearchgate.net These compounds can be tailored to achieve high selectivity and sensitivity for specific metal ions. nih.govresearchgate.net

The specificity and sensitivity of thiourea-pyridyl sensors for metal ions are influenced by the structural modifications of the thiourea substituents. nih.gov By altering the groups attached to the thiourea backbone, it is possible to control the affinity and selectivity for different metal ions. nih.gov For instance, certain thiourea-appended naphthalimides have been shown to selectively detect ions like Zn(2+), Cd(2+), and Hg(2+) in aqueous media. nih.govuzh.ch

In one study, pyridyl-thiourea derivatives were synthesized and fabricated into thin-film sensors for the detection of copper (II) ions. researchgate.net These sensors demonstrated good response and selectivity for Cu(II) over other metal ions. researchgate.net Another example is a thiourea derivative that showed effective binding for Hg2+ in the presence of other cations like Ag+, Ni2+, Sn2+, Zn2+, Fe2+, Cu2+, and Pb2+. researchgate.net The development of covalent organic framework-based nanosensors incorporating thiourea has led to extremely low detection limits for Hg2+, reaching the picomolar range. nih.gov

Performance of Thiourea-Based Metal Ion Sensors
Sensor DerivativeTarget IonDetection LimitReference
N-pyridyl-N'-(biphenyl-4-carbonyl)thioureaCu(II)1.34 x 10⁻⁵ M researchgate.net
N-pyridyl-N'-(3,5-dimethoxybenzoyl)thioureaCu(II)1.48 x 10⁻⁵ M researchgate.net
Thiourea-enhanced covalent organic frameworkHg(II)31.6 pM nih.gov

The recognition of metal ions by thiourea-pyridyl derivatives primarily involves coordination between the metal ion and the sulfur and nitrogen atoms of the sensor molecule. researchgate.netmdpi.com The thiourea moiety can coordinate to metal ions in several ways: as a neutral monodentate ligand through the sulfur atom, as an anionic monodentate ligand, or as a bidentate ligand through both sulfur and nitrogen atoms. mdpi.com

Theoretical studies, such as those using Density Functional Theory (DFT), have provided insights into the binding mechanism. researchgate.net For some pyridyl-thiourea derivatives, calculations have shown that the oxygen atom of a carbonyl group attached to the thiourea is the most favorable site for interaction with Cu(II) ions. researchgate.net In fluorescent sensors, metal binding can disrupt the photoinduced electron transfer (PET) quenching mechanism, resulting in a "turn-on" fluorescence signal. nih.gov The coordination with the metal ion alters the electronic properties of the sensor, leading to a detectable spectroscopic change. nih.gov

Anion Sensing and Recognition by 1-Octyl-3-(2-pyridyl)-2-thio-urea Analogs

Analogs of 1-octyl-3-(2-pyridyl)-2-thiourea are highly effective in anion sensing and recognition, primarily through the formation of hydrogen bonds. acs.orgnih.gov The design of these receptors often incorporates a pyridyl group, which can play a crucial role in the binding process.

The thiourea N-H protons are the primary hydrogen bond donors that interact with anions. nih.govresearchgate.net The acidity of these protons, and thus the binding strength, can be tuned by attaching electron-withdrawing or electron-donating groups to the molecule. acs.org The pyridyl nitrogen in these analogs can form an intramolecular hydrogen bond with one of the thiourea N-H protons, which can influence the binding geometry and selectivity. nih.gov

Studies on similar pyridyl-thiourea receptors have shown high affinity for basic anions. acs.orgnih.gov For example, a thiourea derivative bearing a 4-nitrophenyl group exhibited a high affinity for fluoride, leading to a distinct color change. acs.orgnih.gov The interaction often involves the formation of a 1:2 receptor-anion complex. nih.gov

Furthermore, the binding selectivity of pyridyl thioureas can be switched by protonation. researchgate.netnih.gov In its neutral form, a simple pyridyl thiourea may selectively bind acetate (B1210297). researchgate.netnih.gov However, upon protonation of the pyridyl nitrogen, the receptor's affinity shifts dramatically, favoring the binding of halides like chloride and bromide. researchgate.netnih.gov This switchable recognition demonstrates the sophisticated control that can be achieved in anion sensing with these versatile molecules.

Anion Binding by a Pyridyl-Thiourea Analog
ReceptorAnionBinding Constant (log K₁)SolventReference
MT4N (4-nitrophenyl thiourea with aminopyridine)Fluoride (F⁻)5.98DMSO acs.orgnih.gov

Luminescence and Absorption-Based Sensing Modalities

The interaction between a pyridyl thiourea receptor and an anion can be readily observed through changes in its ultraviolet-visible (UV-Vis) absorption and fluorescence spectra. When the receptor binds to an anion, the electronic environment around the molecule is altered, which in turn affects how it absorbs and emits light.

In a typical scenario, the addition of an anion to a solution containing a pyridyl thiourea derivative leads to a noticeable shift in the UV-Vis absorption spectrum. This can manifest as a change in the color of the solution, a phenomenon known as colorimetric sensing. nih.gov Similarly, the fluorescence of the compound may be either quenched (reduced) or enhanced upon anion binding. For instance, studies on related thiourea-based receptors have shown that the interaction with anions can lead to deprotonation of the thiourea group, resulting in the appearance of a new charge-transfer band in the absorption spectrum. nih.gov

The following table summarizes the typical spectral changes observed in thiourea-based receptors upon anion binding, which are expected to be analogous for 1-octyl-3-(2-pyridyl)-2-thiourea.

AnionTypical Absorption ChangeTypical Fluorescence Change
Fluoride (F⁻)Significant red-shift, often with a distinct color change. nih.govQuenching or enhancement depending on the specific receptor structure.
Acetate (CH₃COO⁻)Observable spectral shifts, may induce deprotonation. nih.govnih.govChanges in fluorescence intensity. nih.gov
Dihydrogen Phosphate (H₂PO₄⁻)Spectral changes indicating hydrogen bonding and potential deprotonation. nih.govAltered fluorescence emission. nih.gov
Chloride (Cl⁻)Weaker interaction, smaller spectral shifts compared to more basic anions. nih.govMinimal to moderate changes in fluorescence.
Bromide (Br⁻)Very weak interaction, often negligible spectral changes. nih.govLittle to no change in fluorescence.

This table is illustrative and based on general findings for pyridyl thiourea derivatives. Specific values for 1-octyl-3-(2-pyridyl)-2-thiourea would require dedicated experimental studies.

Differentiation of Anion Species

A key aspect of receptor design is the ability to differentiate between various anion species. Pyridyl thioureas have demonstrated a remarkable ability to selectively bind certain anions over others. This selectivity is governed by factors such as the basicity and geometry of the anion, as well as the acidity and conformational flexibility of the receptor.

Research has shown that the binding selectivity of simple pyridyl thioureas can be "switched" by altering the protonation state of the pyridine (B92270) ring. nih.gov In its neutral form, a pyridyl thiourea may preferentially bind to anions like acetate. However, upon protonation of the pyridine nitrogen, the receptor's affinity can shift dramatically towards halides such as chloride and bromide. nih.gov This switchable selectivity offers a powerful tool for the development of more sophisticated sensing systems.

The general trend for anion binding affinity in many thiourea-based receptors is as follows: Fluoride > Dihydrogen Phosphate > Acetate > Chloride > Bromide. nih.gov This order is largely attributed to the basicity of the anions and their ability to form strong hydrogen bonds. The more basic anions like fluoride and acetate are more likely to induce a deprotonation of the thiourea group, leading to a more pronounced colorimetric or fluorometric response. researchgate.net

Stimuli-Responsive Sensing Systems (e.g., Photo-Modulation)

While the intrinsic anion sensing capabilities of pyridyl thioureas are well-documented, the development of stimuli-responsive systems, particularly those modulated by light, represents a more advanced frontier in this field of research. The concept involves integrating a photoswitchable molecular unit into the receptor's structure. This would allow for the external control of the receptor's binding affinity and selectivity using light as a trigger.

The principle behind such a system is that the two different isomers of the photoswitch (e.g., the cis and trans forms) would exhibit different spatial arrangements of the binding sites. One isomer might have the binding sites pre-organized for strong anion complexation, while the other isomer would have a conformation that is less favorable for binding. By switching between these two states with specific wavelengths of light, the anion binding and, consequently, the sensing signal could be turned "on" and "off."

The development of a photo-modulated sensing system based on 1-octyl-3-(2-pyridyl)-2-thiourea would be a significant step towards the creation of "smart" sensors with on-demand sensing capabilities. However, at present, this remains a prospective area of research for this particular compound.

In Vitro Biological Activity and Mechanistic Hypotheses

Antimicrobial Properties of Thiourea (B124793) Derivatives (In Vitro)

Thiourea derivatives are recognized for their wide range of biological activities, including their potential as antimicrobial agents. nih.govmdpi.com The core structure of thiourea allows for diverse chemical modifications, leading to compounds with varying degrees of efficacy against different microorganisms. nih.govmdpi.com The presence of sulfur, nitrogen, and oxygen atoms in these molecules provides multiple sites for interaction with biological targets. mdpi.com

While specific data on the antibacterial activity of 1-octyl-3-(2-pyridyl)-2-thiourea is not extensively detailed in the provided results, the broader class of thiourea and pyridyl-containing derivatives has demonstrated notable in vitro antibacterial effects.

One study highlighted a series of thiourea derivatives that showed significant inhibitory activity against Gram-positive cocci, including Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 32 µg/mL. nih.gov Certain compounds within this series were also effective against methicillin-resistant S. aureus (MRSA) strains, with MIC values between 4 and 64 µg/mL. nih.gov For instance, a thiourea derivative referred to as TD4 was found to be particularly potent against several S. aureus strains, including MRSA, with MIC values of 2–16 µg/mL. nih.gov This compound was shown to disrupt the integrity of the MRSA cell wall. nih.gov

Another study synthesized a series of 63 derivatives containing a pyridyl moiety, among other components. scielo.brusp.br The derivatives featuring a 3-pyridyl group exhibited relatively high antibacterial activity, particularly against Gram-positive bacteria, with MIC values ranging from <3.09 to 500 µg/mL. scielo.brusp.brscielo.br The selective activity against Gram-positive bacteria may be attributed to differences in cell wall structure, as the outer membrane of Gram-negative bacteria often acts as a barrier to external agents. nih.gov

Interactive Table: Antibacterial Activity of Select Thiourea Derivatives

Thiourea derivatives have shown considerable promise as antifungal agents, with their mechanism of action often linked to their ability to disrupt microbial cell membranes and intracellular processes. nih.gov The structural features of these compounds, particularly the inclusion of various substituents, can significantly influence their antifungal efficacy. nih.gov

Research on thiourea derivatives of 2-thiophenecarboxylic acid against nosocomial Candida auris strains demonstrated that these compounds have notable antifungal properties. nih.govnih.gov Their activity is associated with the ability to interfere with quorum sensing, a cell-to-cell communication process crucial for the collective behavior of microorganisms. nih.gov Furthermore, these derivatives have been shown to inhibit biofilm formation, a key virulence factor in many fungal infections. nih.govnih.gov The ortho-methylated derivative, in particular, displayed the highest antifungal activity with a significant inhibitory effect on C. auris biofilm growth and microbial adherence. nih.govnih.gov

In another study, novel nopol (B1679846) derivatives incorporating a 1,3,4-thiadiazole-thiourea moiety were synthesized and tested against a panel of eight plant-pathogenic fungi. mdpi.com These compounds exhibited broad-spectrum antifungal activity. For example, compounds 6c, 6q, and 6i showed inhibition rates of 86.1%, 86.1%, and 80.2%, respectively, against Physalospora piricola, outperforming the commercial fungicide chlorothalonil. mdpi.com The mechanism is thought to involve interactions with essential fungal enzymes or cell structures. The formation of metal complexes with thiourea derivatives, such as with nickel and copper, has also been shown to enhance antifungal effects against various Candida species. mdpi.comnih.gov

Enzyme Inhibition Profiles of (Thio)urea Scaffolds (In Vitro)

The (thio)urea scaffold is a versatile structural motif in medicinal chemistry, known for its ability to form hydrogen bonds with various biological enzymes, leading to their inhibition. nih.gov

β-Glucuronidase is an enzyme whose increased activity has been linked to several pathological conditions. researchgate.net Consequently, the discovery of potent β-glucuronidase inhibitors is an active area of research. researchgate.nettandfonline.com Thiourea derivatives have emerged as a promising class of inhibitors for this enzyme.

In a recent study, a series of 72 (thio)urea derivatives were designed and synthesized to act as Escherichia coli β-glucuronidase (EcGUS) inhibitors. nih.govnih.govresearchgate.net One compound, designated E-9, demonstrated a potent inhibitory effect on EcGUS with an IC₅₀ value of 2.68 µM, which is significantly lower than that of the standard inhibitor D-saccharic acid-1,4-lactone (DSL) (IC₅₀ = 45.8 µM). nih.govnih.govresearchgate.net Kinetic studies revealed that E-9 acts as an uncompetitive inhibitor. nih.govnih.gov Molecular docking analysis suggested that E-9 forms strong interactions with key amino acid residues in the enzyme's active site, including Asp 163, Tyr 472, and Glu 504. nih.govnih.govresearchgate.net

Similarly, a series of oxadiazole-based-thiourea analogs also showed significant β-glucuronidase inhibitory potential, with IC₅₀ values ranging from 2.20 µM to 52.25 µM. tandfonline.com The most active compound in this series, which featured a fluoro group at the ortho-position of a phenyl ring, had an IC₅₀ of 2.20 ± 0.01 µM. tandfonline.com

Interactive Table: Inhibition of β-Glucuronidase by Thiourea Derivatives

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in various cancers. nih.govmdpi.commdpi.com The development of dual PI3K/mTOR inhibitors is a key strategy in cancer therapy. nih.gov

While direct studies on 1-octyl-3-(2-pyridyl)-2-thiourea were not found, related scaffolds show activity in this area. Phenylsulfonylurea derivatives have been investigated as dual PI3K/mTOR inhibitors, with some compounds showing potent activity. semanticscholar.org For instance, one such derivative was identified as a dual inhibitor of Class I PI3K and mTOR kinase activity. semanticscholar.org

The mTOR protein exists in two complexes, mTORC1 and mTORC2. nih.gov PI3K activation leads to the activation of mTORC1 through Akt. mdpi.com Second-generation mTOR inhibitors that target the ATP-binding site can inhibit both mTORC1 and mTORC2. nih.gov A compound known as PF-04691502, which has combined PI3K and mTOR inhibitory activity, has been shown to suppress inflammation in vitro by decreasing NF-κB and pro-inflammatory cytokine levels. mdpi.com

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. nih.gov It exists in two isoforms, GSK-3α and GSK-3β, which are targets of interest in cancer research. nih.govnih.gov

Thiourea-containing compounds have been developed as GSK-3 inhibitors. One such inhibitor is AR-A014418, which is N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea. nih.gov Studies using this compound in neuroblastoma cell lines have been conducted to evaluate its specificity and effects on cell growth. nih.gov Inhibition of GSK-3β has been shown to reduce the survival of breast cancer cells by suppressing the expression of anti-apoptotic proteins and can sensitize glioblastoma cells to chemotherapy. nih.gov Targeting GSK-3 offers a more specific approach than inhibiting upstream molecules like Akt. nih.gov

Epoxide Hydrolase Inhibition

There is no specific information in the reviewed literature regarding the inhibitory activity of Urea (B33335), 1-octyl-3-(2-pyridyl)-2-thio- against epoxide hydrolase. Soluble epoxide hydrolase (sEH) is a therapeutic target for various diseases, and its inhibitors often feature urea or thiourea motifs. mdpi.com These inhibitors play a role in managing inflammation and pain by preventing the degradation of epoxyeicosatrienoic acids (EETs). mdpi.com However, without experimental data, the potential for Urea, 1-octyl-3-(2-pyridyl)-2-thio- to act as an sEH inhibitor remains hypothetical.

In Silico Bioactivity Predictions and Molecular Docking Studies

A search for in silico studies, including ligand-protein interaction analysis and the identification of potential molecular targets for Urea, 1-octyl-3-(2-pyridyl)-2-thio-, did not yield any specific results. Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. nih.gov Such studies are valuable for understanding potential mechanisms of action and for guiding further experimental research. In the absence of such computational analyses for Urea, 1-octyl-3-(2-pyridyl)-2-thio-, its bioactivity profile and molecular targets are undetermined.

Ligand-Protein Interaction Analysis

No data is available on the ligand-protein interactions of Urea, 1-octyl-3-(2-pyridyl)-2-thio-.

Identification of Potential Molecular Targets

There are no published studies identifying the potential molecular targets of Urea, 1-octyl-3-(2-pyridyl)-2-thio-.

Conclusion and Future Research Perspectives

Synthesis and Molecular Recognition Capabilities of 1-Octyl-3-(2-pyridyl)-2-thio-urea and Its Analogs

The synthesis of 1-octyl-3-(2-pyridyl)-2-thiourea and its analogs generally follows established protocols for N,N'-disubstituted thioureas. A common and versatile method involves the reaction of an isothiocyanate with a primary amine. In the case of the title compound, this would entail the reaction of 2-isothiocyanatopyridine (B1604750) with octylamine (B49996). The reaction proceeds via nucleophilic addition of the amine to the electrophilic carbon atom of the isothiocyanate group. nih.govnih.gov Alternative synthetic strategies might involve the use of phase-transfer catalysts to improve reaction yields and conditions. nih.govmdpi.com

The molecular structure of 1-octyl-3-(2-pyridyl)-2-thiourea, featuring a pyridyl group, a thiourea (B124793) moiety, and an octyl chain, endows it with significant potential for molecular recognition. The thiourea group is a well-known hydrogen bond donor and acceptor, capable of forming strong interactions with various anions and metal ions. nih.govnih.gov The nitrogen atom of the pyridine (B92270) ring can also participate in coordination. researchgate.net The long octyl chain introduces lipophilicity, which can influence its solubility and interaction with nonpolar environments.

The molecular recognition capabilities of similar pyridyl-thiourea derivatives have been explored, particularly in the context of anion sensing. These compounds can act as colorimetric or fluorescent sensors for specific anions, where the binding event leads to a detectable change in the spectroscopic properties. The selectivity and sensitivity of these sensors can be tuned by modifying the substituents on the thiourea scaffold.

Remaining Scientific Challenges and Unexplored Avenues for this Compound Class

Despite the progress in the field of N-substituted thioureas, several scientific challenges and unexplored avenues remain for compounds like 1-octyl-3-(2-pyridyl)-2-thiourea. A primary challenge lies in achieving high selectivity in molecular recognition. While thioureas are excellent hydrogen bond donors, designing receptors that can discriminate between structurally similar anions remains an active area of research. nih.gov

A significant unexplored avenue is the detailed investigation of the solid-state properties and polymorphism of this compound class. The interplay of hydrogen bonding from the thiourea moiety and potential π-π stacking from the pyridyl ring could lead to interesting crystal packing and material properties. Furthermore, the self-assembly of these molecules in solution and at interfaces is an area ripe for exploration, with potential applications in nanotechnology and materials science.

The full spectrum of biological activities for many N-substituted thioureas is yet to be uncovered. While many studies focus on anticancer and antimicrobial properties, other potential therapeutic applications, such as antiviral or anti-inflammatory agents, are less explored. nih.govmdpi.com A systematic investigation into the structure-activity relationships (SAR) for a wider range of biological targets is needed.

Future Directions in the Design and Application of N-Substituted Thiourea Derivatives

The versatility of the N-substituted thiourea scaffold provides a fertile ground for future research and development in several key areas.

Development of Advanced Functional Materials

The ability of thiourea derivatives to engage in hydrogen bonding and coordinate with metal ions makes them excellent building blocks for advanced functional materials. rsc.org Future research will likely focus on the design and synthesis of thiourea-based polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, conductivity, and stimuli-responsiveness, making them suitable for applications in gas storage, separation, and sensing. The incorporation of long alkyl chains, such as the octyl group in 1-octyl-3-(2-pyridyl)-2-thiourea, could be exploited to create liquid crystalline materials or to modify the surface properties of materials.

Exploration of Novel Catalytic Systems

Thiourea derivatives have emerged as powerful organocatalysts, capable of activating substrates through hydrogen bonding. libretexts.orgrsc.org Future directions in this area include the development of bifunctional thiourea catalysts that incorporate both a hydrogen-bonding donor and a Lewis basic or acidic site to achieve higher reactivity and enantioselectivity. rsc.org The synthesis of chiral thiourea derivatives for asymmetric catalysis is a particularly promising avenue. The pyridyl nitrogen in 1-octyl-3-(2-pyridyl)-2-thiourea could potentially act as a basic site in such bifunctional catalysts.

Targeted Bioactive Agent Discovery Based on In Vitro Findings

In vitro studies have demonstrated the potential of N-substituted thioureas as potent bioactive agents, particularly in the realm of cancer therapy. biointerfaceresearch.comnih.gov Future research will focus on optimizing the lead compounds identified from these screenings to improve their efficacy, selectivity, and pharmacokinetic properties. This involves a detailed understanding of their mechanism of action, which may involve the inhibition of specific enzymes or the disruption of protein-protein interactions. biointerfaceresearch.com The cytotoxic activity of some thiourea derivatives has been shown to be influenced by the nature of the substituents on the phenyl rings. nih.gov

The development of thiourea derivatives as targeted therapies will require a combination of medicinal chemistry, molecular modeling, and comprehensive biological evaluation. Based on in vitro findings for similar compounds, 1-octyl-3-(2-pyridyl)-2-thiourea could be a candidate for such investigations.

Q & A

Q. What safety protocols are essential when handling this thiourea derivative?

  • Methodological Answer : Thioureas may release H2_2S under acidic conditions. Use fume hoods for synthesis, and monitor airborne particulates with real-time gas sensors. Store in sealed containers with desiccants to prevent hydrolysis. Follow OECD guidelines for acute toxicity testing (e.g., LD50_{50} in zebrafish embryos) before biological assays .

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